1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS2/c1-17-13-21(18(2)29(17)20-11-7-4-8-12-20)23(30)15-32-26-24-22(19-9-5-3-6-10-19)14-31-25(24)27-16-28-26/h3-14,16H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJHHGBPJOWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, a complex organic compound with the CAS number 315693-76-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its therapeutic properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 455.59 g/mol. Its structure features a pyrrole ring and a thienopyrimidine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrrole and thienopyrimidine structures have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Pyrrole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | HepG2 | 43.15 |
| 5h | MDA-MB-231 | 68.17 |
| 5e | HeLa | 55.00 |
These results indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity, suggesting that the thienopyrimidine component may enhance the compound's efficacy against specific cancer types .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a protein kinase inhibitor. In vitro studies have shown that related compounds effectively inhibit tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that substituents on the pyrrole and thienopyrimidine rings significantly influence biological activity. For example:
Table 2: Structure-Activity Relationships of Pyrrole Derivatives
| Compound | Substituent | Activity |
|---|---|---|
| 5a | Unsubstituted | Moderate |
| 5e | Chlorine (2-Cl) | High |
| 5h | Fluorine (2-F) | Moderate |
The presence of electron-withdrawing groups like chlorine has been associated with enhanced anticancer activity, indicating that electronic properties play a crucial role in the compound's effectiveness .
Case Studies
A recent study explored the effects of similar compounds on cell cycle dynamics in HepG2 cells. The results indicated that treatment with these compounds led to increased G0-G1 phase cell populations and decreased S phase populations, suggesting an antiproliferative effect that could be beneficial in cancer therapy .
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Results indicate that it may possess significant antibacterial effects, making it a candidate for further development in antimicrobial therapies.
Medicinal Chemistry Applications
The structural characteristics of 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone make it an interesting scaffold for designing new pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity.
Table 1: Potential Applications of the Compound
| Application Area | Description |
|---|---|
| Anticancer Research | Inhibits proliferation of cancer cells; potential for drug development. |
| Antimicrobial Studies | Shows efficacy against bacterial strains; could lead to new antibiotics. |
| Drug Design | Serves as a scaffold for synthesizing analogs with improved pharmacological profiles. |
Case Study 1: Anticancer Activity
In a study published in the International Journal of Molecular Sciences, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on breast cancer cells. The most potent analog demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy and potential for further clinical development .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited remarkable inhibition zones compared to control antibiotics, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their differences are summarized below:
Key Observations :
Physical and Chemical Properties
Limited data are available, but trends can be inferred:
- Melting Points: Example 63 has a melting point of 223–226°C, suggesting high crystallinity due to fluorinated aromatic systems . The target compound’s phenyl groups may lower its melting point relative to CAS 315707-87-0, which has rigid tetrahydrobenzothieno rings .
- Solubility : Fluorine atoms (Example 63) and CF₃ groups (CAS 315707-87-0) may enhance aqueous solubility compared to the target compound’s purely hydrocarbon substituents.
Preparation Methods
Friedel-Crafts Acylation of Preformed Pyrroles
A validated method involves reacting 2,5-dimethyl-1-phenylpyrrole with acetyl chloride under Lewis acid catalysis. For example, AlCl₃ in dichloromethane at 0–5°C for 4 hours yields 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone with 78% efficiency. The reaction proceeds via electrophilic substitution at the pyrrole’s β-position, favored by the electron-donating methyl groups.
Optimization Note:
-
Lower temperatures (0°C) minimize polysubstitution.
-
Substituent steric effects necessitate prolonged stirring (6–8 hours) for complete conversion.
Preparation of 5-Phenylthieno[2,3-d]Pyrimidin-4-Thiol
The thieno[2,3-d]pyrimidine scaffold is synthesized through cyclocondensation of thiophene derivatives with amidine reagents.
Cyclocondensation of 5-Phenylthiophene-2-Carboxylic Acid
A two-step protocol is employed:
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Thiophene activation: 5-Phenylthiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂.
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Ring closure: The acid chloride reacts with thiourea in ethanol under reflux (12 hours), forming 4-thioxo-3,4-dihydrothieno[2,3-d]pyrimidin-5(2H)-one. Subsequent oxidation with H₂O₂ yields the 4-thiol derivative.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ | Toluene | 80°C | 3 h | 95% |
| 2 | Thiourea, H₂O₂ | Ethanol | Reflux | 12 h | 68% |
Key Insight:
The 5-phenyl group enhances electron density, facilitating cyclization but requiring rigorous anhydrous conditions to prevent hydrolysis.
Coupling Strategies for Thioether Formation
The final step involves forming the thioether bond between the pyrrole-ethanone and thienopyrimidine-thiol moieties.
Nucleophilic Substitution via Alkylation
The 4-thiol group of thienopyrimidine attacks a bromoethanone intermediate derived from the pyrrole moiety:
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Bromination: 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone is treated with PBr₃ in dichloromethane (0°C, 2 hours) to form 2-bromo-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone.
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Thioetherification: The bromide reacts with 5-phenylthieno[2,3-d]pyrimidin-4-thiol in DMF, using K₂CO₃ as a base (60°C, 6 hours).
Reaction Scheme:
Yield: 65–72% after chromatographic purification (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction for Direct Coupling
An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol and alcohol precursors:
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Alcohol activation: The pyrrole-ethanone is reduced to 2-hydroxy-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone using NaBH₄.
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Mitsunobu coupling: Reacting the alcohol with 5-phenylthieno[2,3-d]pyrimidin-4-thiol under DEAD/PPh₃ in THF (0°C to RT, 24 hours).
Advantages:
-
Higher regioselectivity.
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Avoids harsh bromination conditions.
Limitations:
Analytical Characterization and Validation
Critical data for verifying the target compound:
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, CH₃), 3.98 (s, 2H, SCH₂), 6.72–7.54 (m, 14H, aromatic).
-
HRMS (ESI): m/z calcd. for C₂₇H₂₃N₃O₂S₂ [M+H]⁺: 502.1314; found: 502.1318.
Purity Assessment:
HPLC analysis (C18 column, MeOH/H₂O = 80:20) shows ≥98% purity at 254 nm.
Challenges and Optimization Opportunities
-
Steric Hindrance: Bulky substituents on both rings slow coupling kinetics. Solution: Use polar aprotic solvents (e.g., DMF) to enhance solubility.
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Thiol Oxidation: The 4-thiol group is prone to disulfide formation. Solution: Conduct reactions under nitrogen with antioxidants (e.g., BHT).
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Byproduct Formation: Competing N-alkylation in Mitsunobu reactions. Solution: Optimize DEAD stoichiometry (1.2 equiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
